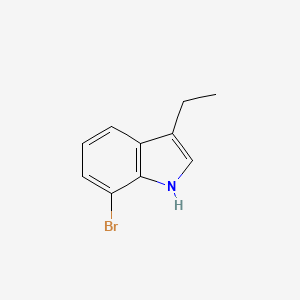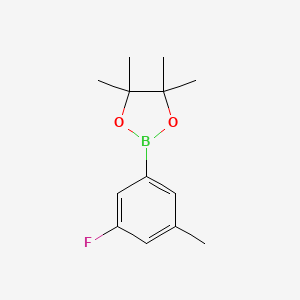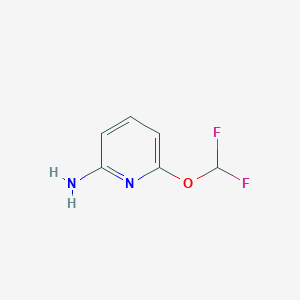
6-(Difluoromethoxy)pyridin-2-amine
Übersicht
Beschreibung
6-(Difluoromethoxy)pyridin-2-amine is a chemical compound with the CAS Number: 1131007-43-6 . It has a molecular weight of 160.12 and its IUPAC name is 6-(difluoromethoxy)pyridin-2-amine .
Molecular Structure Analysis
The InChI code for 6-(Difluoromethoxy)pyridin-2-amine is 1S/C6H6F2N2O/c7-6(8)11-5-3-1-2-4(9)10-5/h1-3,6H, (H2,9,10) . This indicates that the molecule consists of a pyridine ring with an amine group at the 2-position and a difluoromethoxy group at the 6-position.Physical And Chemical Properties Analysis
6-(Difluoromethoxy)pyridin-2-amine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Nuclear Medicine
6-(Difluoromethoxy)pyridin-2-amine is instrumental in the synthesis of complex compounds used in nuclear medicine. For example, it serves as a precursor in the synthesis of [18F]FPyTFP, a prosthetic group used for radiolabeling peptides in positron emission tomography (PET) scans. This application is crucial as peptides are increasingly being used as PET imaging probes in nuclear medicine (Davis & Fettinger, 2018).
Optical Properties in Heterocyclic Systems
The compound is also studied for its influence on the optical properties of trisheterocyclic systems. Research has shown that the introduction of electron-donating amino groups, such as 6-(Difluoromethoxy)pyridin-2-amine, impacts the thermal, redox, UV–Vis absorption, and emission properties of these systems. Such studies contribute to the understanding of structure-dependent fluorescence properties and environmental responsiveness, which are significant in the fields of material science and chemistry (Palion-Gazda et al., 2019).
Fluorination of Pyridines in Chemical Research
The compound plays a role in the development of mild and convenient protocols for the fluorination of carbon sites adjacent to nitrogen in pyridines. This is a significant advancement in pharmaceutical and agrochemical research, where fluorination is a common strategy to tune the properties of small molecules. Such developments enable the production of compounds of interest in medicinal research, enhancing the scope and safety of reactions that incorporate fluorine into heteroarenes (Fier & Hartwig, 2013).
Coordination Chemistry and Metal Complexes
Research in coordination chemistry utilizes 6-(Difluoromethoxy)pyridin-2-amine in the design and synthesis of macrocyclic Schiff base ligands. These ligands are important in the synthesis of metal complexes, which are used in various applications ranging from catalysis to metal ion transportation and separation (Rezaeivala & Keypour, 2014).
Green Chemistry and Catalyst Development
This compound is also significant in green chemistry, where it contributes to the development of efficient and reusable catalysts. For instance, it is used in the N-tert-butoxycarbonylation of amines, showcasing advantages such as clean reactions, short reaction times, and high yields, which are crucial in sustainable chemical processes (Karimian & Tajik, 2014).
Anticancer Research
In the realm of medicinal chemistry, derivatives of 6-(Difluoromethoxy)pyridin-2-amine have been investigated as potential anticancer agents. Specific alkyl amide functionalized derivatives have shown promising bioactivity against various cancer cell lines, highlighting the compound’s potential in developing new cancer therapies (Chavva et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-(difluoromethoxy)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)11-5-3-1-2-4(9)10-5/h1-3,6H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOFLAKXMLKVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745137 | |
| Record name | 6-(Difluoromethoxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethoxy)pyridin-2-amine | |
CAS RN |
1131007-43-6 | |
| Record name | 6-(Difluoromethoxy)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(difluoromethoxy)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



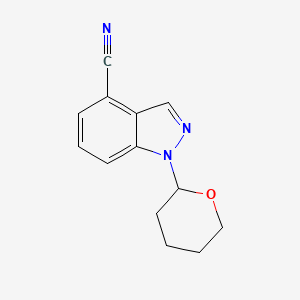
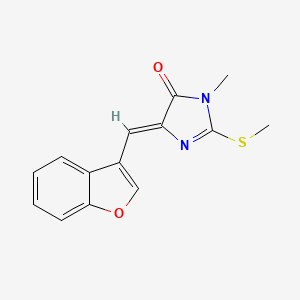

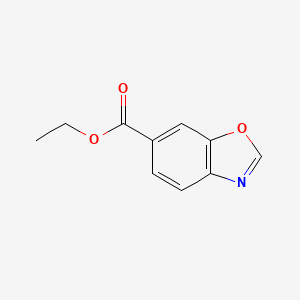
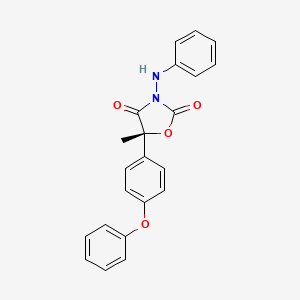
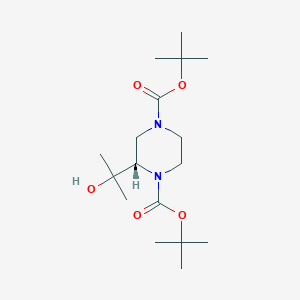
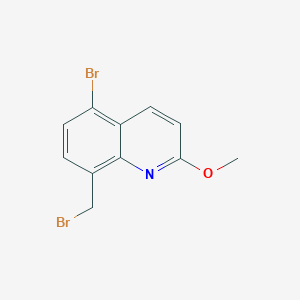
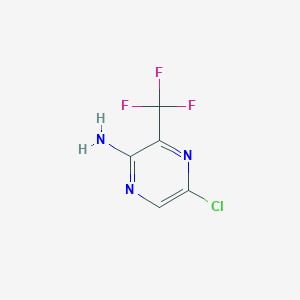
![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)
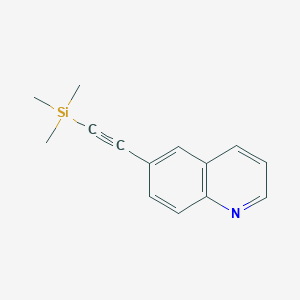
![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)
